5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a pyrimidine moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Coupling with Pyrimidine: The coupling of the chlorinated and brominated benzene ring with a pyrimidine derivative is facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and pyrimidine moieties allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: An intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors.
5-bromo-2-methoxypyridine: A building block for the synthesis of various bioactive compounds.
Uniqueness
5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to its specific combination of bromine, chlorine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-5-9(14)2-3-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCXXLRZOBWVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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